
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 6-chloro-1,3-benzothiazol-2-amine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Chemical Reactions Analysis
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 6-chloro-1,3-benzothiazol-2-amine
- 6-methyl-4-oxo-4H-chromene-2-carboxylic acid
These compounds share similar structural features but differ in their functional groups and biological activities.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known as D103-1116, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H11ClN2O3S. Its structure features a benzothiazole moiety linked to a chromene derivative, which is significant for its biological properties.
Property | Value |
---|---|
Molecular Formula | C18H11ClN2O3S |
Molecular Weight | 385.84 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of coumarin and benzothiazole have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
In a study evaluating the cytotoxic effects of coumarin derivatives, it was reported that compounds with substitutions at the C6 position displayed enhanced anticancer activity. The compound D103-1116 was tested against prostate cancer cell lines (PC3 and DU145) using MTT assays, revealing dose-dependent inhibition of cell viability. Specific IC50 values were noted:
Compound | Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
---|---|---|---|---|
D103-1116 | PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
D103-1116 | DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These results indicate that D103-1116 may selectively target cancer cells while sparing normal cells, thus reducing potential side effects.
Antimicrobial Activity
The compound's benzothiazole component suggests potential antimicrobial properties as well. Benzothiazole derivatives have been studied for their ability to inhibit bacterial growth and show activity against various pathogens. While specific data on D103-1116's antimicrobial efficacy is limited, structural similarities with known active compounds support further investigation in this area.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that D103-1116 exhibits significant cytotoxicity against prostate cancer cells without affecting normal fibroblast cells (HFF3). This selectivity is crucial for developing safer cancer therapies.
- Mechanistic Insights : Research has shown that similar compounds induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction, suggesting that D103-1116 may operate through analogous mechanisms.
- Structure–Activity Relationship (SAR) : The SAR studies indicate that modifications on the chromene or benzothiazole moieties can significantly influence biological activity, guiding future synthetic efforts to enhance efficacy.
Properties
Molecular Formula |
C18H11ClN2O3S |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O3S/c1-9-2-5-14-11(6-9)13(22)8-15(24-14)17(23)21-18-20-12-4-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |
InChI Key |
ZGGBAIKVDTVUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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